molecular formula C17H13FN4O2S B13375882 6-(2-Fluorophenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Fluorophenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13375882
M. Wt: 356.4 g/mol
InChI Key: JUASYJSMBZJPKC-UHFFFAOYSA-N
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Description

6-(2-Fluorophenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorophenyl and methoxyphenoxy groups in its structure suggests that it may exhibit unique chemical and biological properties.

Properties

Molecular Formula

C17H13FN4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

6-(2-fluorophenyl)-3-[(4-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13FN4O2S/c1-23-11-6-8-12(9-7-11)24-10-15-19-20-17-22(15)21-16(25-17)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3

InChI Key

JUASYJSMBZJPKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Fluorophenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a nitrile compound under acidic or basic conditions.

    Introduction of the Thiadiazole Ring: The triazole intermediate is then reacted with a thiocarbonyl compound to form the thiadiazole ring.

    Substitution Reactions: The final compound is obtained by introducing the fluorophenyl and methoxyphenoxy groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluorophenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(2-Fluorophenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Fluorophenyl)-3-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(2-Fluorophenyl)-3-[(4-hydroxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The unique combination of fluorophenyl and methoxyphenoxy groups in 6-(2-Fluorophenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may confer distinct chemical and biological properties compared to similar compounds

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